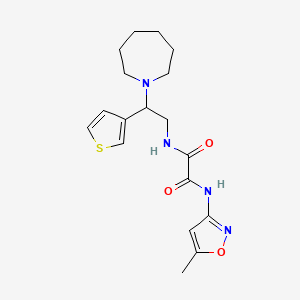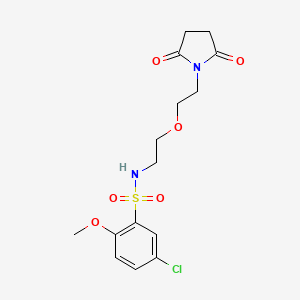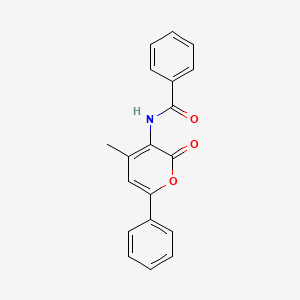
N-(4-甲基-2-氧代-6-苯基-2H-吡喃-3-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” is a chemical compound . It is a cyclic α,β -unsaturated ketone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1- yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)- 5,6,7,8-tetrahydronaphthalene-1-carbonitriles from simple and readily available α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone .Molecular Structure Analysis
The molecular structure of “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” could involve consecutive addition−elimination, intramolecular cyclization, and ring opening and closing sequences .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” include a boiling point of 554.5±50.0 °C (predicted) and a density of 1.27±0.1 g/cm3 (predicted) .科学研究应用
合成和结构分析
- 合成和晶体结构:已经合成与 N-(4-甲基-2-氧代-6-苯基-2H-吡喃-3-基)苯甲酰胺相关的化合物,并分析了它们的晶体结构,揭示了它们通过 N–H···O 相互作用形成中心对称氢键二聚体。这些结构表现出受 π–π 相互作用和弱 C–H···O 氢键控制的超分子聚集,表明它们在理解此类化合物的分子组装和相互作用方面的重要性 (Kranjc 等,2012)。
抗菌活性
- 衍生物的抗菌活性:一项关于 3-羟基-4-氧代-4H-吡喃-2-甲酰胺衍生物(包括与 N-(4-甲基-2-氧代-6-苯基-2H-吡喃-3-基)苯甲酰胺在结构上相关的那些)的抗菌活性的研究,对各种细菌和真菌菌株显示出有希望的结果。这些发现表明此类化合物在开发新的抗菌剂方面的潜力 (Aytemir 等,2003)。
化学转化
- 与肼的转化:在酸性催化剂存在下,N-(5-乙酰基-6-甲基-2-氧代-2H-吡喃-3-基)苯甲酰胺与肼的转化研究突出了这些化合物在合成化学中的多功能性,导致形成新的苯甲酰胺和在药物化学中的潜在应用 (Vranicar 等,2003)。
荧光性质
- 荧光发射:一项关于新的 2-吡喃衍生物(包括 6-芳基-4-甲硫基-2-氧代-2H-吡喃衍生物)的研究揭示了荧光发射辐射,表明它们在荧光材料和探针的开发中具有潜在应用 (Mizuyama 等,2008)。
新型合成方法
- 离子液体中的绿色合成:离子液体中 3-(3-羟基-6-甲基-4-氧代-4H-吡喃-2-基)-3-苯基丙酰胺衍生物的合成展示了一种新颖、环保的合成方法,具有操作简单、条件温和和高收率等优点 (Li 等,2013)。
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the alteration of cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes, which could potentially explain the observed effects of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide . These factors can include pH, temperature, and the presence of other molecules, among others .
生化分析
Biochemical Properties
N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with melanocortin receptors, exhibiting fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities . The nature of these interactions involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the activity of GABA A receptors, which are involved in neurotransmission . By binding to these receptors, N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide can alter the flow of ions across the cell membrane, impacting neuronal excitability and signaling. Additionally, this compound may influence the expression of genes involved in metabolic pathways, further affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to participate in a domino process involving consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences . These processes result in the formation of various intermediates and products, which can further interact with other biomolecules, leading to a cascade of biochemical reactions. Understanding these molecular mechanisms is essential for elucidating the compound’s potential therapeutic applications and its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo transformation in the presence of certain reagents, leading to the formation of new products . These transformations can affect the compound’s activity and function, making it essential to monitor its stability and degradation over time. Additionally, long-term studies in in vitro and in vivo settings have revealed that the compound can have lasting effects on cellular function, further highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Additionally, at high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential clinical applications.
Metabolic Pathways
N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to participate in reactions involving phenylglyoxal hydrate and 1,3-dimethylbarbituric acid, leading to the formation of new products . These interactions can influence the overall metabolic state of cells, affecting the levels of key metabolites and the activity of metabolic pathways. Understanding the metabolic pathways involving this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . Additionally, the compound’s distribution within tissues can affect its overall bioavailability and efficacy, making it essential to understand the factors that regulate its transport and distribution.
Subcellular Localization
The subcellular localization of N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and potential therapeutic applications.
属性
IUPAC Name |
N-(4-methyl-2-oxo-6-phenylpyran-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13-12-16(14-8-4-2-5-9-14)23-19(22)17(13)20-18(21)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKPRMAJXXYFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

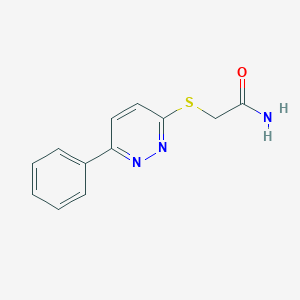

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)
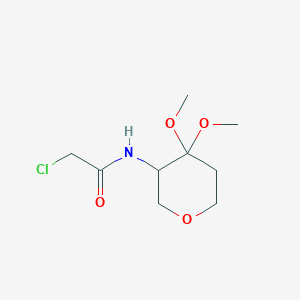
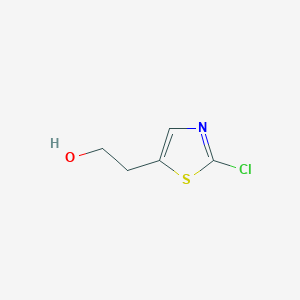
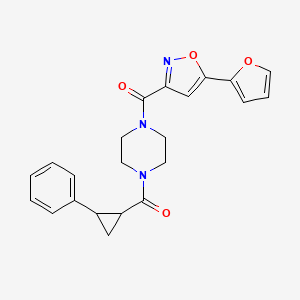
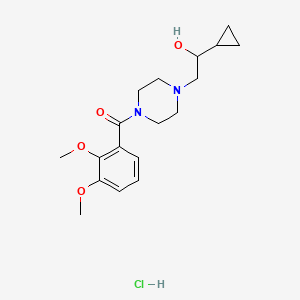

![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)
